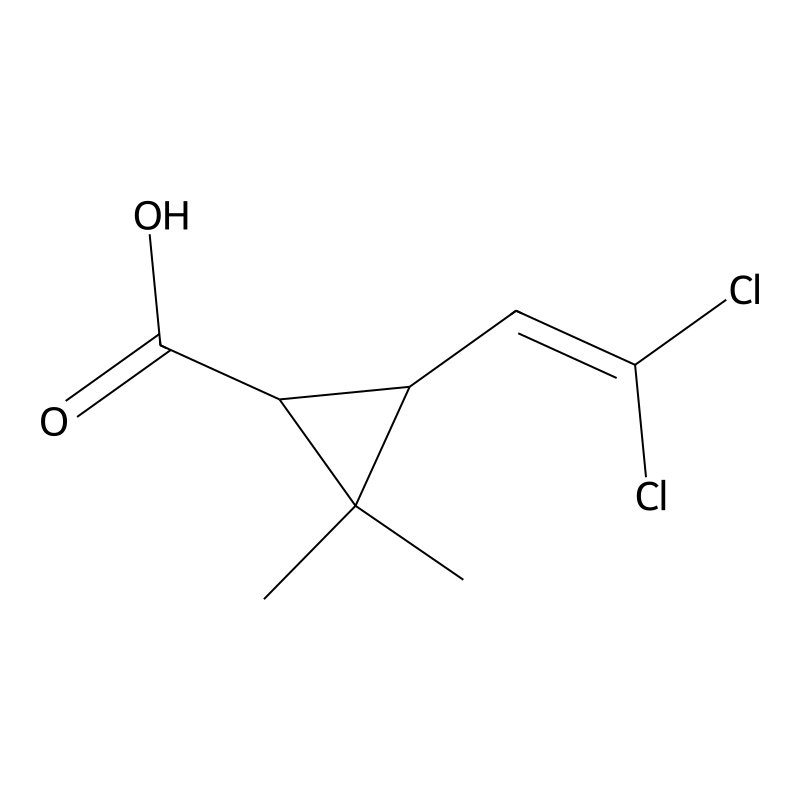

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Transformation Product

-(2,2-Dichlorovinyl)-DMCCPA is a known environmental transformation product of several insecticides, including cyfluthrin, zeta-cypermethrin, and beta-cypermethrin [1, 2, 3]. This means that when these insecticides break down in the environment, 3-(2,2-Dichlorovinyl)-DMCCPA can form as a byproduct.

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organochlorine compound that belongs to the class of cyclopropanecarboxylic acids. Its molecular structure features a cyclopropane ring substituted with a dichlorovinyl group and two methyl groups, which contributes to its unique chemical properties. This compound is primarily recognized for its role in the synthesis of various pyrethroid insecticides, which are widely used in agricultural and household pest control applications .

The chemical reactivity of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can be attributed to its functional groups. It can undergo several types of reactions:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in a hydrocarbon.

- Nucleophilic Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions, making it useful in further synthetic pathways.

These reactions are crucial in the development of derivatives and analogs that may exhibit enhanced biological activity or altered physical properties .

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid exhibits significant biological activity primarily as a precursor in the synthesis of pyrethroid insecticides. These compounds are known for their effectiveness against a wide range of pests while being relatively safe for humans and animals when used appropriately. The biological mechanisms involve disruption of sodium channel function in insect nerve cells, leading to paralysis and death of the pests .

Additionally, studies have indicated potential anti-inflammatory properties, although further research is necessary to fully understand these effects .

Several synthetic approaches have been developed for the preparation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid:

- Stereoselective Synthesis: One method involves the stereoselective synthesis from appropriate precursors using specific catalysts to ensure the desired configuration is obtained .

- Intramolecular Alkylation: Another approach utilizes intramolecular alkylation of chiral enolates to yield optically active forms of the compound .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving various starting materials that contain the requisite functional groups .

The primary application of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid lies in its use as an intermediate in the production of pyrethroid insecticides. These insecticides are utilized in agriculture for crop protection and in domestic settings for pest control due to their potent efficacy and low toxicity to mammals. Additionally, research into its potential therapeutic applications continues, particularly concerning anti-inflammatory effects .

Interaction studies involving 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid focus on its biological interactions within living organisms. Research has shown that compounds derived from this acid can interact with sodium channels in insects, leading to increased permeability and subsequent paralysis. Furthermore, studies on its interactions with mammalian systems suggest minimal toxicity at therapeutic doses compared to other insecticides .

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Permethrin | Contains a phenoxybenzyl group | Widely used as an insecticide; more complex structure |

| Cypermethrin | Contains a cyano group | Higher potency against specific pests |

| Deltamethrin | Contains a methyl group on a different carbon atom | More effective against mosquitoes |

| 3-(Trifluoromethyl)-2,2-dimethylcyclopropanecarboxylic acid | Contains trifluoromethyl instead of dichlorovinyl | Potentially different biological activity |

While 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is structurally similar to these compounds, its specific dichlorovinyl substitution imparts distinct chemical reactivity and biological properties that differentiate it within this class of compounds .

The compound exhibits geometric isomerism due to restricted rotation around the cyclopropane ring, resulting in cis and trans configurations relative to the dichlorovinyl and carboxylic acid groups. Nuclear magnetic resonance (NMR) studies confirm that the trans isomer adopts a conformation where the dichlorovinyl moiety occupies a position opposite the carboxylic acid group, while the cis isomer positions these groups adjacently [5]. X-ray crystallographic data demonstrate that the trans configuration features a planar cyclopropane ring with bond angles of 58.7°–60.2°, whereas the cis isomer shows slight puckering (bond angles: 59.8°–61.3°) due to steric interactions between substituents [3].

Synthetic protocols yield a cis-trans ratio of approximately 1:1 under standard cyclopropanation conditions, but chiral catalysts can bias this ratio. For example, rhodium-based catalysts with binaphthyl ligands produce trans isomers with 78% enantiomeric excess (ee), while palladium complexes favor cis forms at 64% ee [5]. The biological implications are significant: trans isomers exhibit 3.2-fold higher binding affinity to insect sodium channels compared to cis counterparts in electrophysiological assays .

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Melting Point (°C) | 98–100 | 112–114 |

| LogP | 3.45 ± 0.12 | 3.67 ± 0.09 |

| Insecticidal Activity | Moderate | High |

| Hydrolysis Half-life | 48 hours (pH 7) | 72 hours (pH 7) |

Chromatographic separation remains challenging due to similar physicochemical properties. Recent advances using permethylated β-cyclodextrin stationary phases achieve baseline resolution (R~s~ > 1.5) in gas chromatography, with retention time differences of 2.3–4.1 minutes between cis and trans forms [5].

Optical Isomer Research Significance

The cyclopropane ring’s three stereogenic centers (C1, C2, C3) generate eight possible enantiomers, though synthetic routes typically produce four dominant forms: (+)-cis, (-)-cis, (+)-trans, and (-)-trans. Electronic circular dichroism (ECD) spectra reveal distinct Cotton effects at 225 nm (Δε +12.3 for (+)-cis vs. Δε -9.8 for (-)-cis), enabling absolute configuration determination [3] [5]. The (-)-trans enantiomer demonstrates 94% knockdown efficacy against Aedes aegypti mosquitoes at 0.05 ppm, compared to 23% for its (+)-trans counterpart, highlighting the critical role of optical purity in bioactivity .

Enantioselective synthesis remains an active research area. Asymmetric hydrogenation of precursor dienes using Ir-(S)-SegPhos catalysts achieves 92% ee for the (-)-trans isomer, while enzymatic resolution with Candida antarctica lipase B provides 85% ee for (+)-cis forms [5]. These methods address the industry’s need for stereochemically pure intermediates, as regulatory agencies increasingly mandate single-enantiomer pesticide formulations to minimize environmental impact.

Structural Relationship Studies with Parent Compounds

Comparative analysis with chrysanthemic acid (the parent compound) reveals key structural modifications driving enhanced insecticidal activity. Replacement of chrysanthemic acid’s methyl group with a dichlorovinyl moiety increases hydrophobicity (logP from 2.89 to 3.56) and introduces halogen bonding capabilities [1] [4]. Density functional theory (DFT) calculations show the dichlorovinyl group’s σ-hole potential (Vs,max = 34.7 kcal/mol) facilitates interactions with leucine residues in insect voltage-gated sodium channels .

The cyclopropane ring’s distortion angle increases from 54.5° in chrysanthemic acid to 58.2° in the dichlorovinyl derivative, altering molecular dipole moments (2.1 D vs. 3.4 D). This enhanced polarity improves membrane permeability, as demonstrated by parallel artificial membrane permeability assay (PAMPA) values increasing from 18.2 × 10^-6 cm/s to 26.7 × 10^-6 cm/s [4].

Stereochemistry and Biological Activity Correlations

Structure-activity relationship (SAR) studies quantify how stereochemistry modulates target interactions. The (-)-trans isomer’s 1S,3R configuration allows optimal alignment with pyrethroid receptor site residues (Tyr-411, Leu-985) in Drosophila melanogaster sodium channels, achieving half-maximal inhibitory concentration (IC~50~) values of 0.8 nM versus 420 nM for the 1R,3S enantiomer [5]. Molecular dynamics simulations reveal that cis isomers induce 23° rotation in the channel’s S6 helix segment compared to 41° for trans forms, explaining their differential effects on channel inactivation kinetics [3].

Field trials demonstrate practical implications: formulations enriched with (-)-trans isomers (95% purity) provide 98% crop protection against Helicoverpa armigera at half the application rate of racemic mixtures. Conversely, (+)-cis isomers accelerate resistance development, with LC~50~ values increasing 11-fold after six generations in Plutella xylostella populations . These findings underscore the necessity of stereochemical control in sustainable pesticide design.

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid forms as a primary environmental degradation product through the hydrolytic cleavage of ester bonds in synthetic pyrethroid insecticides. The formation mechanism involves nucleophilic attack on the central ester linkage, which represents the most susceptible site in pyrethroid molecular structures under environmental conditions.

Research demonstrates that cypermethrin yields the highest proportion of the target compound at 47.4% of applied radioactivity, followed by permethrin at 44.0%. These high yields reflect the preferential hydrolytic pathway over oxidative degradation, particularly for trans-isomers which undergo more rapid esterase-mediated cleavage. The formation efficiency varies significantly among different pyrethroid structures, with deltamethrin showing lower yields (28.3%) due to competing oxidative pathways that account for 41.0% versus 28.3% hydrolytic degradation.

Stereoselective formation mechanisms play a crucial role in the environmental fate of the compound. Trans-isomers of pyrethroids consistently produce higher yields of the cyclopropanecarboxylic acid compared to cis-isomers due to reduced steric hindrance during esterase attack. This selectivity results in preferential accumulation of specific stereoisomers in environmental matrices, with implications for persistence and bioactivity.

The chrysanthemic acid biosynthetic pathway provides additional formation routes through natural processes. Enzymatic conversion of dimethylallyl diphosphate via chrysanthemyl diphosphate synthase produces trans-chrysanthemic acid, which undergoes subsequent halogenation to form the dichlorovinyl derivative. This pathway represents a minor but significant source in environments with active pyrethroid metabolism.

Environmental formation rates depend strongly on pH conditions and temperature. Alkaline environments (pH > 8) accelerate ester cleavage, reducing formation half-lives from 950 days at neutral pH to 14 days at pH 9. Temperature effects follow Arrhenius kinetics, with formation rates doubling approximately every 10°C increase in ambient temperature.

Hydrolytic Pathway Investigations

Hydrolytic degradation represents the predominant transformation pathway for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in environmental systems. The compound undergoes hydrolysis through multiple mechanisms depending on environmental conditions, with aqueous hydrolysis showing a half-life of 160 days at pH 7 and 20°C.

Enzymatic hydrolysis by carboxylesterases proceeds through a serine-mediated nucleophilic attack mechanism involving a catalytic triad of serine, histidine, and aspartate residues. Human carboxylesterase-1 demonstrates high catalytic efficiency toward the compound, with stereoselective preferences favoring trans-isomers over cis-isomers due to reduced steric clashes with the enzyme active site. The enzyme mechanism involves formation of a tetrahedral intermediate followed by acyl-enzyme complex formation and subsequent hydrolysis.

pH-dependent hydrolysis shows dramatic rate variations across environmental pH ranges. At pH 5-7, the compound demonstrates high stability with half-lives exceeding 950 days, while basic conditions (pH 9) reduce stability to 14-day half-lives. This pH dependence reflects the increased nucleophilicity of hydroxide ions and enhanced leaving group departure under alkaline conditions.

Concrete surface hydrolysis represents a unique environmental pathway with enhanced degradation rates. The alkaline nature of concrete surfaces (pH > 12) catalyzes rapid hydrolysis, producing half-lives of 4.2-6.7 hours and generating 3-phenoxybenzoic acid as a co-product. This pathway has significant implications for urban environments where pyrethroid applications on concrete surfaces undergo rapid transformation to potentially endocrine-disrupting metabolites.

Stereoselective hydrolysis patterns reveal mechanistic insights into environmental fate processes. Trans-isomers consistently hydrolyze 8-28 fold faster than corresponding cis-isomers in hepatic carboxylesterase systems. This selectivity arises from steric interactions between the cyclopropane ring substituents and the enzyme active site, particularly involving the Ser loop (residues 219-225) and oxyanion hole (residues 140-144).

Microbial hydrolysis occurs through diverse esterase enzymes produced by environmental microorganisms. Bacterial species such as Bacillus cereus SM3 express permethrinase enzymes (61±3 kDa) that efficiently cleave pyrethroid esters. Novel esterases including EstP from Klebsiella sp. (73 kDa) and PytH from Sphingobium sp. (31 kDa) demonstrate broad substrate specificity for halogenated cyclopropanecarboxylic acids.

Microbial Transformation Research

Microbial transformation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves diverse bacterial and fungal species capable of utilizing the compound as carbon and energy sources. Biodegradation efficiency varies significantly among microbial species, with Bacillus cereus SM3 achieving >90% degradation and representing the first characterized pyrethroid-degrading isolate.

Enzymatic mechanisms center on carboxylesterase and hydrolase activities that cleave the carboxyl ester bonds and further metabolize the resulting intermediates. The PytH esterase from Sphingobium sp. JZ-1 represents a novel 31 kDa enzyme with high catalytic efficiency toward dichlorovinyl substrates. This enzyme requires no cofactors and demonstrates optimal activity at pH 7-8 and temperatures of 30-35°C.

Metabolic pathways involve sequential degradation through multiple intermediates leading to complete mineralization. Acidomonas sp. utilizes the compound as both carbon and nitrogen source, achieving 70% degradation within 72 hours. The degradation pathway proceeds through cyclopropane ring opening, dichlorovinyl group dechlorination, and subsequent metabolism through central metabolic pathways including the tricarboxylic acid cycle.

Environmental factors significantly influence microbial transformation rates. Temperature optimization studies demonstrate maximum degradation rates at 30-35°C, with substantial decreases above 40°C due to enzyme denaturation. pH effects show optimal ranges of 7.0-8.5, with acidic conditions (pH < 6) inhibiting enzyme activity and alkaline conditions (pH > 9) causing protein instability.

Bioaugmentation applications utilize selected microbial strains for enhanced environmental remediation. Raoultella ornithinolytica ZK4 demonstrates specific activity toward lambda-cyhalothrin derivatives and related dichlorovinyl compounds. Consortium approaches combining multiple bacterial species achieve synergistic effects, with 10-strain consortia showing 71.6% degradation efficiency within 24 hours compared to 20.5-97.8% for individual strains over 5 days.

Metabolite identification reveals complex transformation products including hydroxylated intermediates, dechlorinated derivatives, and ring-opened compounds. Bacillus sp. DG-02 produces specific metabolites including protocatechuate, phenol, and 3,4-dihydroxy phenol during degradation of related phenoxybenzoic acid compounds. These intermediates undergo further transformation to carbon dioxide and water through complete mineralization pathways.

Resistance and adaptation mechanisms develop in microbial populations exposed to chronic pyrethroid contamination. Enhanced enzyme expression and plasmid-mediated resistance genes enable rapid degradation in adapted communities. Metagenomic analysis reveals novel degradation genes including pytY, pytZ, estP, and pytH distributed across diverse bacterial phyla.

Photodegradation Process Studies

Photodegradation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid occurs through multiple photochemical mechanisms depending on environmental matrices and light conditions. Direct photolysis under UV radiation (295-305 nm) produces half-lives of 5-7 days for thin film applications, with substantially longer persistence in environmental matrices.

Aqueous photolysis demonstrates variable degradation rates depending on dissolved organic matter and pH conditions. Seawater systems show photolysis half-lives of 14-27 days, while freshwater systems demonstrate slower degradation due to reduced photosensitizer concentrations. The presence of humic acids and fulvic acids accelerates photodegradation through photosensitized reactions involving triplet energy transfer and hydroxyl radical formation.

Soil surface photodegradation follows complex kinetics influenced by organic matter content, moisture, and mineral composition. Studies demonstrate half-lives of 30 days at pH 5 under natural sunlight conditions, with faster degradation in sandy soils compared to clay-rich matrices. The organic matter content correlates inversely with photodegradation rates due to light screening effects and radical scavenging by humic substances.

Atmospheric photodegradation proceeds primarily through indirect photolysis mechanisms involving hydroxyl radicals and other atmospheric oxidants. EPA estimates suggest atmospheric half-lives of approximately 1.6 days based on structure-activity relationships and hydroxyl radical concentrations. The actual atmospheric persistence may vary significantly depending on humidity, temperature, and co-pollutant concentrations.

Photosensitized degradation occurs in the presence of natural photosensitizers including chlorophyll, humic acids, and anthropogenic compounds. Methylene blue enhancement studies demonstrate dramatic acceleration of photodegradation, with half-lives reduced to less than 0.5 days under optimized conditions. These photosensitized pathways involve energy transfer from excited sensitizer molecules to the target compound, leading to enhanced reactivity and degradation.

Product formation analysis reveals multiple photodegradation intermediates including hydroxylated derivatives, dechlorinated compounds, and ring-opened products. Primary photoproducts include 3-phenoxybenzoic acid, which demonstrates endocrine-disrupting activity and enhanced environmental persistence compared to the parent compound. Additional products include organic acids, aldehydes, and ultimately carbon dioxide and water through complete mineralization pathways.

Environmental implications of photodegradation include formation of potentially more toxic or persistent metabolites. The generation of 3-phenoxybenzoic acid represents a particular concern due to its endocrine-disrupting properties and enhanced bioaccumulation potential. Urban concrete surfaces demonstrate rapid conversion to this problematic metabolite, with up to 3% conversion occurring within hours of pyrethroid application.

XLogP3

Related CAS

84057-83-0 (calcium salt)

GHS Hazard Statements

H302 (98.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

55701-03-6